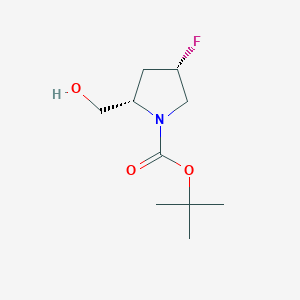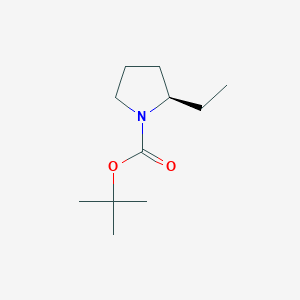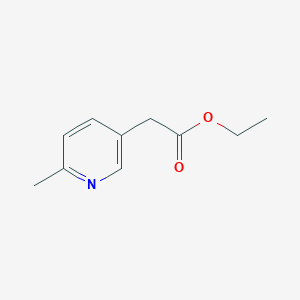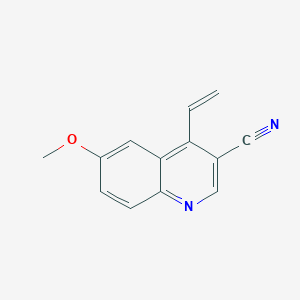
6-Methoxy-4-vinylquinoline-3-carbonitrile
Vue d'ensemble
Description
“6-Methoxy-4-vinylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C13H10N2O . It’s used in various fields of research, including organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “6-Methoxy-4-vinylquinoline-3-carbonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 210.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-4-vinylquinoline-3-carbonitrile” include a molecular weight of 210.23 . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
The reactivity of similar quinoline derivatives like 6-methylchromone-3-carbonitrile has been extensively studied, indicating the versatility of these compounds in chemical synthesis. Such derivatives can undergo various reactions with nucleophilic reagents, leading to the formation of a wide range of heterocyclic systems, which are crucial in medicinal chemistry and materials science (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition
Quinoline derivatives, including 6-Methoxy-4-vinylquinoline-3-carbonitrile, have been recognized for their corrosion inhibition properties. Computational studies suggest that these compounds can effectively inhibit the corrosion of metals such as iron, making them valuable in industrial applications to prolong the lifespan of metal structures (Erdoğan et al., 2017).
Antimicrobial Properties
There is research indicating that 6-methoxyquinoline-3-carbonitrile derivatives can be synthesized for antimicrobial applications. These derivatives have been tested against a range of bacterial and fungal species, showing moderate activity. This suggests their potential in developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescence and Nonlinear Optical Properties
Quinoline derivatives are also studied for their fluorescent properties and potential in nonlinear optical applications. For instance, blue-emitting quinoline derivatives have been synthesized and their spectroscopic and physicochemical parameters analyzed. These compounds show promise in various technological applications due to their distinct optical properties (Afzal et al., 2016).
Propriétés
IUPAC Name |
4-ethenyl-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMXWYGJPOKJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-vinylquinoline-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


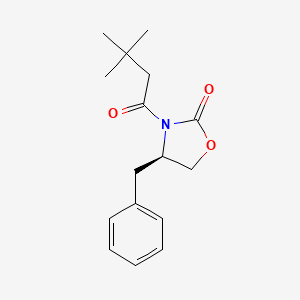
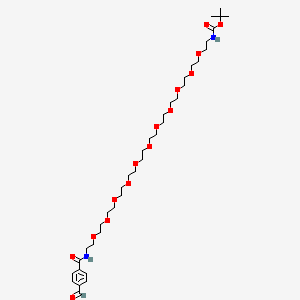
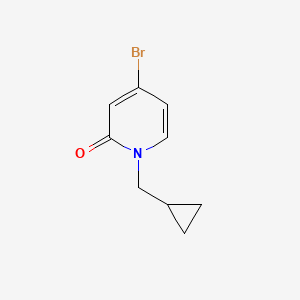
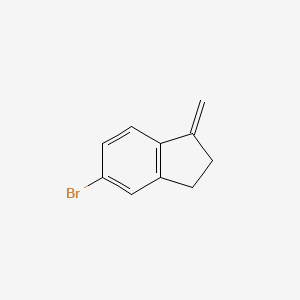
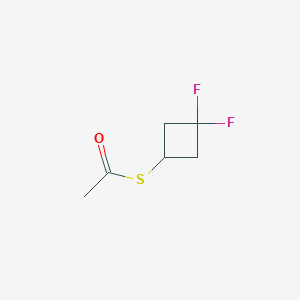
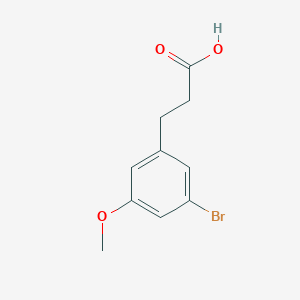
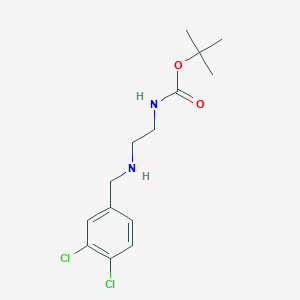
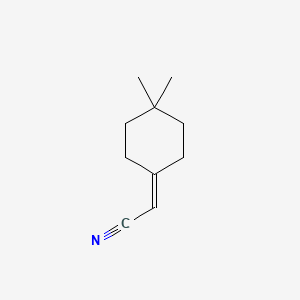
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
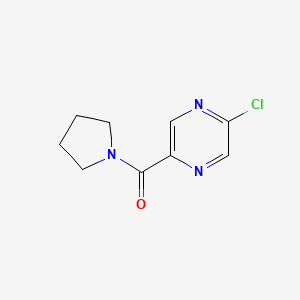
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
